molecular formula C8H13N3O B8656510 N-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B8656510
M. Wt: 167.21 g/mol
InChI Key: IHCULUJACYLIQL-UHFFFAOYSA-N
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Description

N-(1,3,5-Trimethylpyrazol-4-yl)acetamide is a chemical compound designed for research and development purposes. This molecule features a 1,3,5-trimethylpyrazole core linked to an acetamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The 1,3,5-trimethylpyrazole moiety is a common pharmacophore in the development of various bioactive molecules . As part of this chemical class, this acetamide derivative serves as a key building block for synthesizing more complex compounds, particularly for investigating new therapeutic agents . For instance, structurally related this compound derivatives have been explored in patent literature for their potential as modulators of the P2X7 receptor, a target relevant for pain, inflammation, and neurodegenerative diseases . The compound's precursor, 1,3,5-Trimethyl-1H-pyrazol-4-amine, is a commercially available starting material used in the synthesis of various advanced intermediates . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C8H13N3O/c1-5-8(9-7(3)12)6(2)11(4)10-5/h1-4H3,(H,9,12)

InChI Key

IHCULUJACYLIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-(1,3,5-trimethylpyrazol-4-yl)acetamide is characterized by the presence of a trimethylpyrazole moiety attached to an acetamide group. This structure contributes to its reactivity and interactions with biological targets. The compound's unique properties make it a valuable building block in synthetic chemistry.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is employed in various organic reactions, such as:

  • Synthesis of Heterocycles : The compound can be used to create diverse heterocyclic compounds that exhibit significant biological activity.
  • Catalysis : It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states.

Biology

This compound is under investigation for its biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it could inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent.

Medicine

The medicinal potential of this compound is significant:

  • Drug Development : The compound is being explored as a lead compound for new therapeutic agents targeting specific diseases.
  • Mechanism of Action : Its interaction with biological macromolecules (such as enzymes and receptors) may modulate their activity, leading to therapeutic effects.

Industry

In industrial applications, this compound can be utilized:

  • Material Science : The compound may contribute to the development of new materials with specific properties.
  • Chemical Manufacturing : It can act as an intermediate in the synthesis of other valuable chemicals.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Research has indicated that compounds containing the pyrazole ring exhibit broad-spectrum antimicrobial activity. This positions this compound as a promising candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Differences :

  • Thiadiazole-Based Analogs : Compounds like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide () replace the pyrazole core with a 1,3,4-thiadiazole ring. Thiadiazole derivatives exhibit anticonvulsant activity due to hydrophobic interactions and hydrogen bonding facilitated by the sulfur atom .
  • Pyridazinone-Based Analogs: Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) feature a diazine ring, which confers agonist activity for formyl peptide receptors (FPR1/FPR2) in human neutrophils .

Substituent Effects :

  • Trimethylpyrazole vs. Phenylpyrazole: N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () contains a phenyl-pyrazole moiety, lacking methyl groups.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): The pyrazole core’s methylation pattern is critical for metabolic stability, while thiadiazole/pyridazinone analogs prioritize electronic effects for target engagement .
  • Therapeutic Potential: Thiadiazole derivatives are promising for CNS disorders, whereas pyridazinones excel in immunomodulation. The target compound’s trimethylpyrazole structure may offer a balance between stability and selectivity for oncology applications.
  • Synthetic Challenges : Advanced methylation techniques (e.g., SN2 reactions) are required for trimethylpyrazole synthesis, contrasting with straightforward arylations in thiadiazole systems .

Q & A

Q. What are the standard synthetic protocols for N-(1,3,5-trimethylpyrazol-4-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution, reacting 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves adjusting molar ratios, temperature (25–40°C), and reaction time (4–8 hrs). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal lattice is stabilized by N–H···O hydrogen bonds and C–H···O interactions, forming dimers and chains. These interactions influence solubility and stability, which can be validated using Hirshfeld surface analysis and density functional theory (DFT) calculations .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., methyl groups on pyrazole).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H12_12ClN3_3O).
  • Melting point analysis : Compare observed values (e.g., 132–134°C for analogs) with literature to assess purity .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biochemical activity?

Comparative studies with analogs (e.g., 2-chloro vs. 2-methyl derivatives) reveal that chloro groups enhance electrophilicity, favoring nucleophilic substitution in enzyme inhibition assays. For example, chloro-substituted analogs show higher antileishmanial activity (IC50_{50} < 10 µM) compared to methyl derivatives (IC50_{50} ~25 µM) due to stronger target binding .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Use orthogonal assays (e.g., enzyme inhibition + cellular viability) and meta-analysis of dose-response curves. For instance, proteomics studies may identify off-target effects not captured in single-pathway assays .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) map binding affinities to enzymes like Leishmania major N-myristoyltransferase. Pharmacophore modeling identifies critical interaction points (e.g., acetamide oxygen as a hydrogen bond acceptor) .

Q. What strategies assess metabolic stability and toxicity in preclinical studies?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydrolysis products).
  • Toxicogenomics : RNA-seq to detect oxidative stress markers (e.g., Nrf2 pathway activation) in hepatocyte models .

Methodological Challenges

Q. How to design experiments investigating dimerization’s impact on biological activity?

  • XRD/DFT analysis : Compare dimeric vs. monomeric forms’ stability.
  • Bioactivity assays : Test dimer-disrupting agents (e.g., urea) in parallel with native compound to isolate dimer-specific effects .

Q. What approaches validate the compound’s role in material science applications (e.g., polymer additives)?

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • Dynamic mechanical analysis (DMA) : Measure mechanical properties in polymer blends, correlating with hydrogen-bonding interactions .

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